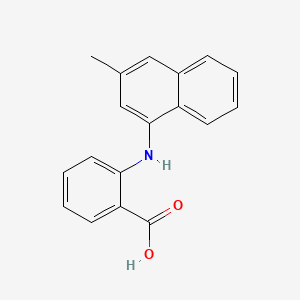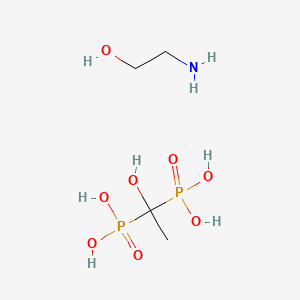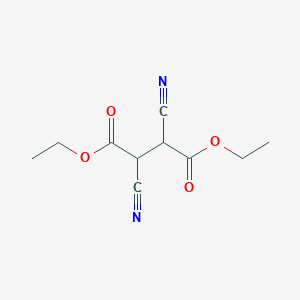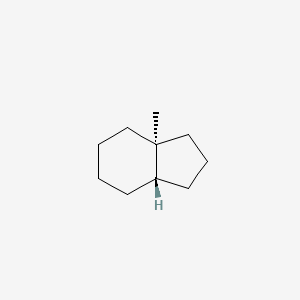![molecular formula C8H8F3N3O B14652821 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide CAS No. 42158-58-7](/img/structure/B14652821.png)
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine and carboxamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This reduction process typically employs reagents such as sodium borohydride or other suitable reducing agents under controlled conditions to yield the desired hydrazine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reduction processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydrazine and carboxamide groups further contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: A closely related compound with similar chemical properties and applications.
2-(Trifluoromethyl)phenylhydrazine: Another similar compound used in organic synthesis and pharmaceutical research.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is unique due to the presence of both the trifluoromethyl and carboxamide groups, which impart distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups makes it a valuable compound for designing novel molecules with specific biological activities.
Propriétés
Numéro CAS |
42158-58-7 |
|---|---|
Formule moléculaire |
C8H8F3N3O |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)anilino]urea |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h1-4,13H,(H3,12,14,15) |
Clé InChI |
LJTDVJOPLMXKMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NNC(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)


![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)


![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)

![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
